![molecular formula C15H16N4O2S B10985282 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985282.png)

3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

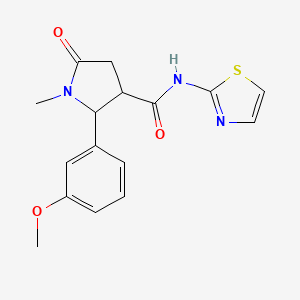

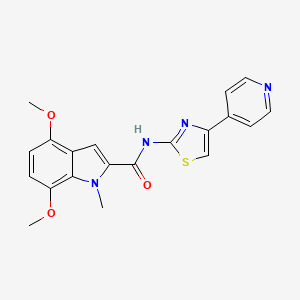

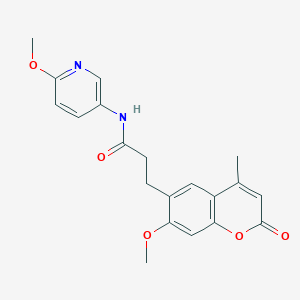

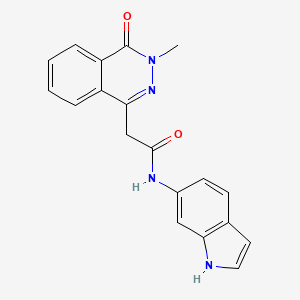

3-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-yliden]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Anordnung von heterocyclischen Ringen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-yliden]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:

Bildung des Thiazolrings: Der Thiazolring kann durch die Hantzsch-Thiazolsynthese synthetisiert werden, die die Kondensation von α-Halogenketonen mit Thioamiden unter sauren Bedingungen beinhaltet.

Aufbau des Oxazolrings: Der Oxazolring wird oft durch Cyclisierungsreaktionen gebildet, die α-Halogenketone und Amide beinhalten.

Kopplung von Heterocyclen: Der Thiazol- und der Oxazolring werden dann durch eine Reihe von nucleophilen Substitutionsreaktionen gekoppelt, die häufig durch Katalysatoren wie Palladium oder Kupfer erleichtert werden.

Endgültige Montage: Die endgültige Verbindung wird durch Amidbindungsbildung zusammengesetzt, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Minimierung von Abfall und Umweltauswirkungen umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Construction of the Oxazole Ring: The oxazole ring is often formed via cyclization reactions involving α-haloketones and amides.

Coupling of Heterocycles: The thiazole and oxazole rings are then coupled through a series of nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.

Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Thiazolring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können den Oxazolring angreifen und ihn möglicherweise in einen stärker gesättigten Heterocyclus umwandeln.

Substitution: Die Verbindung ist anfällig für nucleophile Substitutionsreaktionen, insbesondere an Positionen, die an die Stickstoffatome in den heterocyclischen Ringen angrenzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, häufig unter basischen Bedingungen.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Gesättigte Heterocyclen.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung wegen ihrer einzigartigen Reaktivität und ihres Potenzials als Baustein für komplexere Moleküle untersucht. Ihre heterocyclische Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien.

Biologie

Biologisch ist die Verbindung aufgrund ihres Potenzials als Enzyminhibitor von Interesse. Ihre Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielmolekülen zu interagieren, was sie zu einem Kandidaten für die Arzneimittelentwicklung macht.

Medizin

In der Medizin wird diese Verbindung wegen ihrer möglichen therapeutischen Wirkungen untersucht. Ihre Fähigkeit, biologische Pfade zu modulieren, könnte sie bei der Behandlung von Krankheiten wie Krebs oder Infektionskrankheiten nützlich machen.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie verbesserter thermischer Stabilität oder Widerstandsfähigkeit gegen Abbau verwendet werden.

Wirkmechanismus

Der Mechanismus, durch den 3-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-yliden]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid seine Wirkungen entfaltet, beinhaltet die Bindung an spezifische molekulare Zielmoleküle wie Enzyme oder Rezeptoren. Diese Bindung kann die Aktivität dieser Zielmoleküle hemmen und so zu Veränderungen in zellulären Signalwegen führen. Zum Beispiel kann sie ein Schlüsselenzym in einem Stoffwechselweg hemmen und so die Proliferation von Krebszellen reduzieren.

Wirkmechanismus

The mechanism by which 3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Methyl-1,2,4-triazol: Eine weitere heterocyclische Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlicher biologischer Aktivität.

4-Methyl-1,3-thiazol: Teilt den Thiazolring, jedoch ohne die Oxazol- und Pyridin-Komponenten.

6-Isopropyl-1,2-oxazol: Enthält den Oxazolring, unterscheidet sich aber in anderen strukturellen Aspekten.

Einzigartigkeit

Was 3-Methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-yliden]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-carboxamid einzigartig macht, ist seine Kombination aus mehreren heterocyclischen Ringen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Diese strukturelle Komplexität ermöglicht eine breite Palette an Interaktionen mit biologischen Zielmolekülen, was sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung macht.

Eigenschaften

Molekularformel |

C15H16N4O2S |

|---|---|

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H16N4O2S/c1-7(2)11-5-10(12-9(4)19-21-14(12)17-11)13(20)18-15-16-8(3)6-22-15/h5-7H,1-4H3,(H,16,18,20) |

InChI-Schlüssel |

OZKMQSXLAHLNFC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10985223.png)

![(E)-N-(benzo[d]thiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B10985235.png)

![N-[3-(cyclohexylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10985239.png)

![4-(3-chlorophenyl)-N-(2-oxo-2-{[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10985240.png)

![methyl 2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10985246.png)

![4-[(5-{[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10985250.png)

![N-(1-benzyl-1H-indol-4-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10985252.png)

![N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10985256.png)

![N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985261.png)

![methyl N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-methioninate](/img/structure/B10985265.png)